n-(4-Bromo-2-fluorophenyl)caprolactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-fluorophenyl)caprolactam is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a caprolactam moiety. This compound has garnered interest due to its potential use in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorophenyl)caprolactam typically involves the reaction of 4-bromo-2-fluoroaniline with caprolactam under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-fluorophenyl)caprolactam can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The caprolactam moiety can undergo hydrolysis to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids .
Scientific Research Applications
N-(4-Bromo-2-fluorophenyl)caprolactam has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorophenyl)caprolactam involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-chlorophenyl)caprolactam
- N-(4-Bromo-2-methylphenyl)caprolactam
- N-(4-Fluoro-2-methylphenyl)caprolactam
Uniqueness
N-(4-Bromo-2-fluorophenyl)caprolactam is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13BrFNO |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)azepan-2-one |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-6-11(10(14)8-9)15-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7H2 |
InChI Key |
MHNRDYAAXMDPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.